1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
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Overview
Description
1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex heterocyclic compound that integrates multiple functional groups and ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: The condensation of 2-aminobenzenethiol with aldehydes or ketones to form benzothiazole derivatives.
Cyclization Reactions: Cyclization of thioamide or carbon dioxide (CO2) as raw materials.
Microwave Irradiation: This method has been employed to enhance reaction rates and yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to scale up production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an anti-tubercular agent.
Biological Studies: It is used in studies related to enzyme inhibition and antimicrobial activity.
Industrial Applications: The compound’s unique structure makes it suitable for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its potential as an anti-tubercular agent and its ability to inhibit key bacterial enzymes make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C21H18N4O2S2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C21H18N4O2S2/c1-12-18-19(13-6-4-3-5-7-13)28-11-17(26)23-20(18)25(24-12)21-22-15-9-8-14(27-2)10-16(15)29-21/h3-10,19H,11H2,1-2H3,(H,23,26) |
InChI Key |
YHUBHIDBPRCPAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=CC=C3)C4=NC5=C(S4)C=C(C=C5)OC |
Origin of Product |
United States |
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